molecular formula C7H13ClF2N2O B2459187 1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride CAS No. 2193058-30-7

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride

Cat. No.: B2459187
CAS No.: 2193058-30-7
M. Wt: 214.64
InChI Key: ZSKSOIIJPJKRSN-UHFFFAOYSA-N
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Description

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is a synthetic organic compound with the molecular formula C7H12F2N2O·HCl. It is characterized by the presence of a cyclobutane ring substituted with amino, difluoro, and carboxamide groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination and Carboxamide Formation:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving binding to these targets, leading to inhibition or activation of their biological functions.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3,3-difluorocyclobutane-1-carboxamide: Lacks the N,N-dimethyl substitution.

    1-Amino-3-fluoro-N,N-dimethylcyclobutane-1-carboxamide: Contains only one fluorine atom.

    1-Amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide: Contains only one N-methyl group.

Uniqueness

1-Amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide hydrochloride is unique due to the presence of both difluoro and N,N-dimethyl substitutions on the cyclobutane ring. These substitutions confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-amino-3,3-difluoro-N,N-dimethylcyclobutane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O.ClH/c1-11(2)5(12)6(10)3-7(8,9)4-6;/h3-4,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKSOIIJPJKRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CC(C1)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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